3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a novel small molecule compound with a unique mechanism of action.
Mechanism of Action
Target of Action
The primary target of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .
Mode of Action
This compound interacts with its target, DNA gyrase, by binding to it . This binding is intended to allow for a more potent antibacterial effect and for activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is also aimed to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA that is required for normal transcription and replication processes . This results in the inhibition of bacterial growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Biochemical Analysis
Biochemical Properties
The 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione compound has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with DNA gyrase, a type of enzyme . The nature of these interactions involves binding within the ATP binding pocket of DNA gyrase .
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves binding interactions with biomolecules, such as DNA gyrase . It is believed that this compound can exert its effects at the molecular level by inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is important to understand how different dosages of this compound can affect these models, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
This includes understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with piperidine to form 1-(3-chlorobenzoyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione scaffold and are known for their hypoglycemic activity.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals for their diverse biological activities.
Chlorobenzoyl derivatives: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBVTDZFZLZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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